![molecular formula C13H18OTe B14423601 [(2-Methoxycyclohexyl)tellanyl]benzene CAS No. 82486-24-6](/img/structure/B14423601.png)
[(2-Methoxycyclohexyl)tellanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methoxycyclohexyl)tellanyl]benzene is an organotellurium compound that features a benzene ring substituted with a tellanyl group attached to a 2-methoxycyclohexyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxycyclohexyl)tellanyl]benzene typically involves the reaction of 2-methoxycyclohexyl lithium with tellurium tetrachloride, followed by the introduction of a benzene ring through a coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(2-Methoxycyclohexyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of tellurium dioxide (TeO₂) and other oxides.
Reduction: Formation of tellurium hydrides (R-TeH).
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学研究应用
[(2-Methoxycyclohexyl)tellanyl]benzene has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of [(2-Methoxycyclohexyl)tellanyl]benzene involves its interaction with molecular targets through the tellanyl group. The tellanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
[(2-Methoxycyclohexyl)selenyl]benzene: Similar structure with selenium instead of tellurium.
[(2-Methoxycyclohexyl)sulfanyl]benzene: Similar structure with sulfur instead of tellurium.
[(2-Methoxycyclohexyl)stannyl]benzene: Similar structure with tin instead of tellurium.
Uniqueness
[(2-Methoxycyclohexyl)tellanyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and tin analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
82486-24-6 |
|---|---|
分子式 |
C13H18OTe |
分子量 |
317.9 g/mol |
IUPAC 名称 |
(2-methoxycyclohexyl)tellanylbenzene |
InChI |
InChI=1S/C13H18OTe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI 键 |
QVURWDOMADVZJM-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCCC1[Te]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


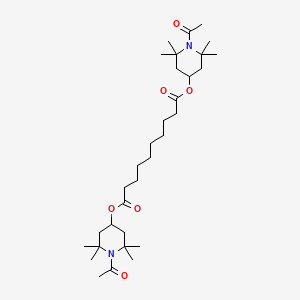
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
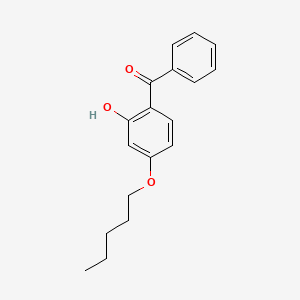
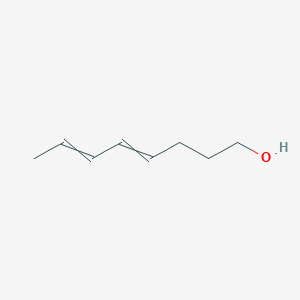
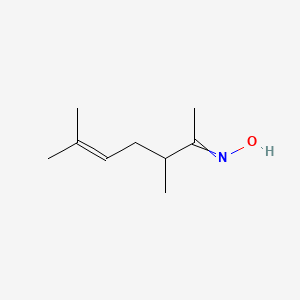
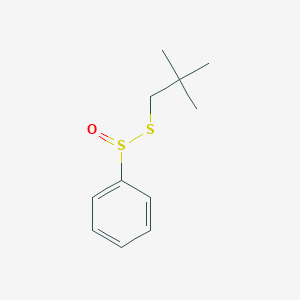

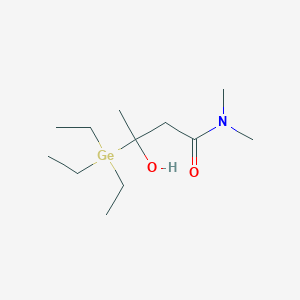
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)

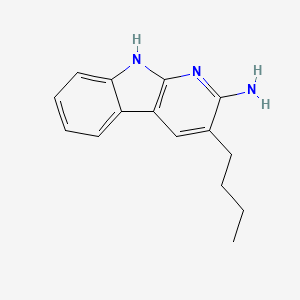
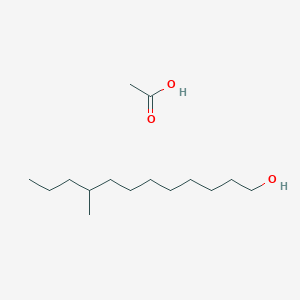
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
